molecular formula C8H7Cl3 B1593795 1-(Chloromethyl)-4-(dichloromethyl)benzene CAS No. 7398-44-9

1-(Chloromethyl)-4-(dichloromethyl)benzene

Cat. No. B1593795
CAS RN: 7398-44-9
M. Wt: 209.5 g/mol
InChI Key: VQJFMEVGEQWOFW-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-4-(dichloromethyl)benzene” is an aromatic compound with the molecular formula C8H7Cl3 . It is categorized under aromatics .

Scientific Research Applications

Environmental Impact and Applications

Chlorinated benzenes, including derivatives like 1,4-dichlorobenzene, have been extensively used for various applications. They serve as intermediates in the production of chemicals, with applications ranging from soil termite control to fungicides for wheat and additives in rubber products. The environmental persistence and potential impacts of these compounds highlight the importance of understanding their behavior and fate in ecological systems (Morita, 1977).

Synthesis and Material Applications

1,4-Bis(chloromethyl)benzene, closely related to the compound , is a key intermediate in the synthesis of various polymers and materials. For instance, it has been directly observed as a monomer in the Gilch polymerization leading to poly(p-phenylene vinylene)s, showcasing its utility in creating conductive materials with potential applications in electronics and optoelectronics (Wiesecke & Rehahn, 2007).

Chemical Transformations and Reactions

The reactivity of chloromethyl and dichloromethyl groups attached to benzene rings is a subject of interest in organic synthesis. For example, studies on oxidative addition reactions to rhodium complexes show how chlorohydrocarbons, including those with chloromethyl groups, can be transformed under mild conditions, revealing pathways for creating complex molecules with these functional groups (Jiao, Brennessel, & Jones, 2015).

Advanced Synthesis Techniques

Innovative methods for synthesizing and modifying molecules containing chloromethyl groups include the use of zinc chloride in polar solvents, demonstrating the versatility and adaptability of these compounds in chemical synthesis. Such methodologies facilitate the creation of complex structures, potentially leading to new materials and chemicals with unique properties (Hayashi et al., 1995).

properties

IUPAC Name

1-(chloromethyl)-4-(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJFMEVGEQWOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224741
Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-(dichloromethyl)benzene

CAS RN

7398-44-9
Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7398-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-(dichloromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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